5-Cyano-1H-pyrrole-2-carboxylic acid

Physicochemical profiling Lead optimization Drug-likeness

5-Cyano-1H-pyrrole-2-carboxylic acid (C6H4N2O2; MW 136.11) is a heterocyclic building block featuring a carboxylic acid at the 2-position and a strongly electron-withdrawing cyano substituent at the 5-position of the pyrrole ring. The cyano group fundamentally alters the electronic landscape relative to unsubstituted pyrrole-2-carboxylic acid, shifting the experimentally determined aqueous dissociation constant (pKa) to 5.91 and modifying computed molecular descriptors including a Topological Polar Surface Area (TPSA) of 76.9 Ų and an XLogP3 of 0.6.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 854044-30-7
Cat. No. B1525600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-1H-pyrrole-2-carboxylic acid
CAS854044-30-7
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1)C(=O)O)C#N
InChIInChI=1S/C6H4N2O2/c7-3-4-1-2-5(8-4)6(9)10/h1-2,8H,(H,9,10)
InChIKeyRCODEPXKMGSYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-1H-pyrrole-2-carboxylic acid (CAS 854044-30-7): A Structurally Defined Pyrrole Scaffold for Lead Optimization


5-Cyano-1H-pyrrole-2-carboxylic acid (C6H4N2O2; MW 136.11) is a heterocyclic building block featuring a carboxylic acid at the 2-position and a strongly electron-withdrawing cyano substituent at the 5-position of the pyrrole ring [1]. The cyano group fundamentally alters the electronic landscape relative to unsubstituted pyrrole-2-carboxylic acid, shifting the experimentally determined aqueous dissociation constant (pKa) to 5.91 and modifying computed molecular descriptors including a Topological Polar Surface Area (TPSA) of 76.9 Ų and an XLogP3 of 0.6 [1]. These properties differentiate it from common 5-halo, 5-alkyl, and 5-carbaldehyde analogs, making it a candidate for applications requiring a hydrogen-bond-accepting, polar yet moderately lipophilic fragment.

Procurement Rationale: Why 5-Cyano-1H-pyrrole-2-carboxylic acid Cannot Be Simply Replaced by Off-the-Shelf 5-Halo or 5-Alkyl Pyrrole-2-carboxylic Acids


Generic substitution among 5-substituted pyrrole-2-carboxylic acids is unreliable for several quantifiable reasons. The cyano group in the target compound is a linear, strongly electron-withdrawing substituent with a Hammett σmeta value of ~0.56, unlike the electron-donating methyl (σmeta ≈ -0.07) or sterically demanding and weakly electron-withdrawing chloro (σmeta ≈ 0.37) groups [1]. This electronic divergence is reflected in a significantly elevated pKa (5.91) compared to both unsubstituted pyrrole-2-carboxylic acid (pKa 4.45) and 5-chloro-1H-pyrrole-2-carboxylic acid (pKa ~4.21) , indicating a marked difference in protonation state at physiological pH and carboxylate nucleophilicity during amide coupling . Furthermore, the cyano group contributes to a TPSA that is 23.8 Ų larger than that of the unsubstituted parent scaffold [1][2], directly impacting membrane permeability predictions in drug design. A simple potency or solubility optimization using a 5-bromo or 5-methyl analog will not recapitulate the hydrogen-bonding and dipole characteristics of the cyano moiety, making empirical re-optimization of the SAR necessary [1].

Quantitative Differentiation Evidence for 5-Cyano-1H-pyrrole-2-carboxylic acid Against its Closest Analogs


Aqueous Acid Dissociation Constant (pKa): 5-Cyano vs. 5-Chloro and Unsubstituted Pyrrole-2-carboxylic Acid

The carboxylate pKa of 5-cyano-1H-pyrrole-2-carboxylic acid is 5.91, which is 1.46 log units higher (less acidic) than unsubstituted pyrrole-2-carboxylic acid (pKa 4.45) and ~1.70 log units higher than 5-chloro-1H-pyrrole-2-carboxylic acid (predicted pKa 4.21) . This counterintuitive elevation, likely due to internal hydrogen bonding involving the cyano nitrogen, means that at pH 7.4 the cyano derivative exists predominantly in the ionized carboxylate form (99.7%), but the local environment and charge distribution differ substantially from the 5-chloro analog, affecting salt formation and crystallinity .

Physicochemical profiling Lead optimization Drug-likeness

Topological Polar Surface Area (TPSA): Impact on Predicted Membrane Permeability

The TPSA of 5-cyano-1H-pyrrole-2-carboxylic acid is 76.9 Ų, which is 23.8 Ų higher than the TPSA of unsubstituted pyrrole-2-carboxylic acid (53.1 Ų) [1][2]. This difference is functionally significant: it moves the compound from the borderline of acceptable CNS permeability (commonly <70 Ų for oral CNS drugs) to a range that typically correlates with poor passive blood-brain barrier penetration but improved aqueous solubility [1]. In contrast, 5-methyl and 5-halo analogs would have TPSA values closer to the unsubstituted scaffold, making the cyano derivative a superior choice when peripheral restriction or enhanced aqueous solubility is desired.

ADME prediction CNS drug design Fragment-based drug discovery

Computed Lipophilicity (XLogP3): Modulating LogP Through the Cyano Substituent

The computed partition coefficient (XLogP3) for 5-cyano-1H-pyrrole-2-carboxylic acid is 0.6, which is 0.2 log units lower than the XLogP3 of unsubstituted pyrrole-2-carboxylic acid (0.8) [1][2]. This indicates that the polar cyano group effectively reduces lipophilicity despite its molecular weight contribution, distinguishing it from 5-methyl (expected XLogP3 increase) or 5-chloro (expected increase due to halogen hydrophobicity) analogs. The absolute value of 0.6 places the compound near the lower boundary of the optimal LogP window (1–3) for oral bioavailability, suggesting utility as a polar fragment for lead optimization.

Lipophilicity Drug design Physicochemical space

Hydrogen Bond Acceptor (HBA) Capacity: Cyano Nitrogen as a Distinct Pharmacophoric Element

The target compound exhibits three hydrogen bond acceptor (HBA) atoms (the carboxyl oxygens and the cyano nitrogen) versus two HBAs for unsubstituted pyrrole-2-carboxylic acid [1][2]. The additional HBA, the sp-hybridized cyano nitrogen, offers a linear, directional interaction geometry distinct from the tetrahedral interactions of halogen or methyl substituents. In 5-chloro- and 5-bromo-analogs, the halogen atom can act as a weak halogen-bond donor but not as a classical HBA, significantly altering the binding mode. This extra HBA capacity is directly quantifiable and can be leveraged for establishing key interactions with protein residues such as Arg, Lys, or backbone amides [1].

Structure-based drug design Fragment growing Molecular recognition

Prioritized Application Scenarios for 5-Cyano-1H-pyrrole-2-carboxylic acid Based on Verified Differentiators


Fragment-Based Drug Discovery Targeting Arginine-Rich Binding Pockets

The elevated TPSA (76.9 Ų) and extra cyano HBA of 5-cyano-1H-pyrrole-2-carboxylic acid make it a suitable fragment for targets requiring strong, directional hydrogen bonding. Its distinct pKa (5.91) ensures complete ionization at physiological pH, facilitating solubility without the need for additional solubilizing groups [1][2]. In contrast, 5-chloro or 5-methyl fragments with lower TPSA and lacking the cyano HBA cannot engage the same network of polar interactions, as evidenced by the computed HBA deficit (ΔHBA = -1) [2].

Synthesis of Peripherally-Restricted Kinase Inhibitors

The combination of a TPSA significantly above 70 Ų (76.9 Ų) and a moderate XLogP3 (0.6) positions the compound as a building block for designing kinase inhibitors that are intended to be peripherally restricted to avoid CNS side effects [1]. The 1.46–1.70 unit pKa elevation relative to unsubstituted and 5-chloro analogs ensures that the carboxylate will be less reactive as a nucleophile until appropriately activated, offering chemoselectivity advantages during multi-step synthesis .

Covalent Inhibitor Warhead Design via Nitrile Activation

Though direct biochemical data are lacking for the free acid, the cyano group is a well-precedented electrophilic warhead in covalent inhibitor design. The target compound provides a scaffold where the nitrile is electronically tuned by the adjacent carboxylate (pKa 5.91). This electronic environment, quantifiably different from 5-halo analogs (where no such electrophilic center exists), can be exploited for designing slow, reversible covalent inhibitors targeting catalytic cysteine residues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyano-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.